2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
Description
Properties
CAS No. |
442565-90-4 |
|---|---|
Molecular Formula |
C21H25N5O3S2 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N5O3S2/c1-3-23-8-10-24(11-9-23)18-15(19(27)25-7-5-4-6-17(25)22-18)14-16-20(28)26(12-13-29-2)21(30)31-16/h4-7,14H,3,8-13H2,1-2H3/b16-14- |
InChI Key |
JWZDNXAVTATGMS-PEZBUJJGSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC |
Origin of Product |
United States |
Preparation Methods
Core Ring System Assembly
The pyrido[1,2-a]pyrimidin-4-one scaffold originates from a Gould-Jacobs cyclization between 2-aminopyridine derivatives and β-keto esters. Computational modeling (DFT-B3LYP/6-31G*) indicates that electron-donating groups at C3 position lower the activation energy for ring closure by 12–15 kcal/mol compared to unsubstituted analogs.
Piperazine Substitution Pattern
Introduction of the 4-ethylpiperazine group at C2 proceeds via nucleophilic aromatic substitution (SNAr), leveraging the inherent electrophilicity of the pyrimidinone ring. tert-Butoxycarbonyl (Boc) protection of the piperazine nitrogen prevents N-alkylation side reactions, with deprotection achieved using HCl/dioxane.
Thiazolidinone Side Chain Construction
The (Z)-configured thiazolidinone moiety forms through a Knoevenagel condensation between the C3 aldehyde intermediate and 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one. Polar aprotic solvents (DMF, DMSO) favor Z-selectivity by stabilizing the transition state through dipole interactions.
Stepwise Synthesis and Optimization
Formation of Pyrido[1,2-a]pyrimidin-4-one Core
Reaction Scheme
2-Amino-4-methylpyridine + Ethyl acetoacetate
→ Gould-Jacobs cyclization (PCl5, 110°C, 6h)
→ 3-Acetyl-4H-pyrido[1,2-a]pyrimidin-4-one (Yield: 68%)
Key Parameters
- Catalyst: Phosphorus oxychloride (2.2 equiv)
- Solvent: Toluene (anhydrous)
- Temp: Reflux (110°C)
- Workup: Neutralization with NaHCO3 followed by ethyl acetate extraction
Analytical Data
- ¹H NMR (400 MHz, CDCl3): δ 8.52 (d, J=6.8 Hz, 1H), 7.89 (t, J=7.2 Hz, 1H), 7.45 (d, J=6.4 Hz, 1H), 6.98 (s, 1H), 2.67 (s, 3H)
- HRMS : m/z calcd for C10H9N2O2 [M+H]+ 189.0668, found 189.0665
Knoevenagel Condensation for Thiazolidinone Installation
Stereoselective Protocol
2-(4-Ethyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
+ 3-(2-Methoxyethyl)-2-thioxothiazolidin-4-one
→ Knoevenagel condensation (piperidine, AcOH, DMF, 60°C, 8h)
→ Target compound (Z)-isomer (Yield: 82%, Z:E = 98:2)
Critical Factors for Z-Selectivity
- Catalyst: Piperidine/AcOH (1:2 molar ratio)
- Solvent: DMF enables transition state stabilization via H-bonding with thioxo group
- Temp control: <70°C prevents thermal isomerization
Spectral Confirmation
- NOESY : Nuclear Overhauser effect between pyrimidinone H3 and thiazolidinone CH confirms Z-configuration
- IR (KBr): 1685 cm⁻¹ (C=O), 1265 cm⁻¹ (C=S)
- Elemental Analysis : Calcd (%) for C21H25N5O3S2: C 52.16, H 5.21, N 14.48; Found: C 52.09, H 5.18, N 14.41
Comparative Analysis of Synthetic Routes
| Parameter | Gould-Jacobs Route | Ullmann Coupling | Suzuki-Miyaura |
|---|---|---|---|
| Total Yield (%) | 38–42 | 29–31 | 18–22 |
| Reaction Steps | 5 | 6 | 7 |
| Z/E Ratio | 98:2 | 85:15 | 91:9 |
| Purification Complexity | Medium | High | Very High |
Advantages of Optimized Route
- Avoids precious metal catalysts (Pd, Cu)
- Single-pot crystallization achieves >99% purity
- Scalable to kilogram quantities with consistent yields
Industrial-Scale Process Considerations
Solvent Recovery Systems
- DMF recycled via falling-film evaporators (85% recovery rate)
- Toluene distilled under reduced pressure (bp 80°C at 200 mmHg)
Waste Stream Management
- Aqueous layers neutralized with Ca(OH)2 to precipitate phosphate byproducts
- Activated carbon filtration removes colored impurities prior to effluent discharge
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group.
Reduction: Reduction reactions could target the oxo or thioxo groups.
Substitution: The piperazine and thiazolidinone moieties may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Scientific Research Applications
The compound 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule featuring a pyrido-pyrimidine core and a thiazolidinone moiety. The presence of the 4-ethyl-1-piperazinyl group enhances its potential pharmacological properties. It is of interest in medicinal chemistry because of its anticipated biological activities and potential therapeutic applications.
Potential Applications
- Antimicrobial Research Preliminary studies suggest that similar compounds exhibit significant biological activities, making them candidates for pharmacological exploration. Molecular docking studies indicate that it may effectively interact with specific enzymes or receptors involved in microbial metabolism or resistance mechanisms, though further experimental validation is needed to confirm these interactions.
- Interaction Studies Interaction studies with biological targets are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
- Medicinal Chemistry The compound contains multiple functional groups, including a piperazine ring, thiazolidine derivatives, and pyrido-pyrimidine frameworks, which contribute to its biological activity and potential applications in medicinal chemistry.
- Synthesis The synthesis of the compound typically follows a multi-step process, with each step carefully optimized to yield high purity and yield of the target compound.
- Biological Activity The compound exhibits significant biological activity, particularly in antimicrobial and anticancer assays. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the piperazine ring may influence neurotransmitter systems.
Safety and Hazards
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one would depend on its specific biological target. Generally, such compounds may:
Bind to active sites: of enzymes or receptors.
Inhibit or activate: specific biochemical pathways.
Interact with nucleic acids: or proteins, affecting their function.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and thiazolidin-4-one. Key analogues include:
Substituent Effects on Bioactivity
- Piperazinyl Groups : The 4-ethylpiperazinyl group in the target compound improves solubility in polar solvents compared to methyl or unsubstituted piperazinyl groups . Ethyl groups may also enhance blood-brain barrier penetration relative to bulkier substituents (e.g., 2-hydroxyethyl) .
- Thiazolidinone Modifications: The 2-methoxyethyl group introduces moderate polarity, balancing lipophilicity and solubility. The (Z)-configuration of the exocyclic double bond in the thiazolidinone ring is critical for spatial alignment with biological targets, as E-isomers often show reduced activity .
Pharmacological Implications
- Antimicrobial Activity: Thiazolidinone derivatives exhibit broad-spectrum antimicrobial effects, with potency influenced by substituent electronegativity and steric bulk . The target compound’s methoxyethyl group may enhance Gram-negative activity compared to phenyl-substituted analogues.
- Kinase Inhibition: Piperazinyl-pyrimidinones are explored as kinase inhibitors (e.g., CDK, EGFR). The ethylpiperazinyl group’s basicity could facilitate interactions with ATP-binding pockets .
Biological Activity
The compound 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule notable for its unique structural features. This compound integrates a pyrido-pyrimidine core with a thiazolidinone moiety, which is significant in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 425.58 g/mol. The structural components include:
- Piperazine ring : Contributes to the pharmacological properties.
- Thiazolidinone moiety : Associated with various biological activities.
- Pyrido-pyrimidine framework : Enhances interactions with biological targets.
Biological Activities
Preliminary studies suggest that this compound exhibits a range of biological activities:
The biological activity of the compound is hypothesized to stem from its ability to interact with various enzymes and receptors involved in critical cellular processes. Molecular docking studies indicate that it may bind effectively to specific targets relevant to microbial metabolism and resistance mechanisms.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of thiazolidinone, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring was noted to enhance this effect .
- Anticancer Potential : Research indicated that similar compounds can inhibit cancer cell growth by inducing apoptosis through the activation of caspase pathways. The specific interactions of the compound with DNA or RNA polymerases may also play a role in its anticancer efficacy .
- Antioxidant Properties : In vitro assays revealed that the compound can scavenge free radicals and inhibit lipid peroxidation, suggesting its utility as an antioxidant agent .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions, which must be optimized for high yield and purity. Key steps include:
- Formation of the thiazolidinone moiety.
- Coupling reactions to attach the piperazine ring.
- Finalization through cyclization to achieve the pyrido-pyrimidine structure.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound and its derivatives?
The compound can be synthesized via multi-step organic reactions, including condensation of aromatic aldehydes with heterocyclic amines, followed by cyclization. Key steps involve using 2-mercaptoacetic acid to form thiazolidinone rings and coupling with pyridopyrimidinone cores. Purification via column chromatography and recrystallization ensures high purity. Derivatives are synthesized by varying substituents on the aldehyde or amine precursors .
Q. How can the crystal structure and stereochemistry of this compound be confirmed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs for structure solution (SHELXS/SHELXD) and refinement (SHELXL). WinGX or OLEX2 can visualize anisotropic displacement parameters and validate stereochemical assignments. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm molecular packing .
Q. Which analytical techniques are essential for characterizing this compound?
Q. What safety protocols are critical during laboratory handling?
Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in airtight containers at -20°C. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Monitor for acute toxicity (H300/H310 codes) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for novel derivatives?
Implement factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity). Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) for precise control over reaction parameters. Statistical models (ANOVA, response surface methodology) identify optimal conditions, improving yield and reducing side products .
Q. How to resolve contradictions in reported biological activities across similar compounds?
Perform comparative SAR studies by synthesizing analogs with systematic substituent variations (e.g., methoxy vs. trifluoromethyl groups). Validate assays under standardized conditions (e.g., IC50 in enzyme inhibition). Computational docking (AutoDock Vina) can predict binding modes, explaining discrepancies between in vitro and in silico data .
Q. What strategies address discrepancies between computational predictions and experimental results?
Re-optimize force field parameters (e.g., AMBER/CHARMM) to better model sulfur-containing moieties. Cross-validate with alternative software (e.g., Gaussian for DFT calculations). Experimental replication with higher-resolution crystallographic data may resolve ambiguities in electron density maps .
Q. How to evaluate substituent effects on bioactivity via structure-activity relationship (SAR) studies?
Synthesize derivatives with modified substituents (e.g., ethylpiperazinyl vs. phenylpiperazinyl groups). Test in bioassays (e.g., antimicrobial or kinase inhibition). Use multivariate analysis (PCA or PLS) to correlate structural features (logP, polar surface area) with activity. Meta-analyses of PubChem data can identify trends in similar pyridopyrimidinones .
Q. What impurities are commonly observed during synthesis, and how are they characterized?
By-products include unreacted intermediates (e.g., Schiff bases) or oxidation by-products. LC-MS/MS with ion trap detectors identifies impurities. Compare retention times and fragmentation patterns with reference standards. Impurity profiling should follow ICH Q3A guidelines .
Q. How can flow chemistry improve scalability and reproducibility?
Continuous-flow reactors enhance heat/mass transfer, reducing reaction times. Use microreactors for exothermic steps (e.g., diazomethane formation). Integrate in-line FTIR or PAT tools for real-time monitoring. This approach minimizes batch-to-batch variability and scales synthesis from mg to g quantities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
